(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione is a complex spirocyclic compound notable for its unique bicyclic structure that incorporates two nitrogen atoms and three carbonyl groups. This compound is classified within the category of diazaspiro compounds, which are characterized by their spirocyclic frameworks and significant biological activity. The molecular formula for (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione is CHNO, with a molar mass of approximately 197.19 g/mol .
The compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor in various enzymatic processes. Its structural complexity allows it to interact effectively with biological targets, suggesting its utility in neuropharmacology and anti-inflammatory therapies .
Several methods have been developed for the synthesis of (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione. Key techniques include:
Technical details regarding specific reaction pathways remain proprietary or under research, but ongoing studies aim to refine these methods for better efficiency.
The molecular structure of (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione features:
(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione exhibits reactivity typical of compounds with multiple functional groups:
The mechanism of action for (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione is primarily centered around its interactions with biological macromolecules:
Data from preliminary studies indicate that the compound may modulate pathways related to neurotransmission and inflammation.
The physical and chemical properties of (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione include:
(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione has several potential applications:
Spirocyclic barbiturate derivatives represent a specialized class of heterocyclic compounds characterized by a central spiro junction connecting two distinct ring systems. This architectural feature imposes three-dimensional rigidity and chiral complexity, distinguishing them from planar barbiturate scaffolds. The diazaspiro[4.5]decane core—a defining framework in this category—incorporates two nitrogen atoms within a spiro-fused bicyclic system, enabling diverse functionalization critical for biological activity. These compounds exhibit geometric constraints that profoundly influence their conformational behavior, electronic distribution, and intermolecular interactions, positioning them as privileged structures in modern medicinal chemistry.
The systematic naming of diazaspiro[4.5]decane derivatives follows IUPAC conventions based on ring size, fusion patterns, and substituent positions. The parent scaffold, 7,9-diazaspiro[4.5]decane, denotes a spiro union between a cyclohexane ring (decane implying a ten-atom bicyclic system) and a diaza heterocycle at carbon positions 4 and 5. The compound (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione (molecular formula C₈H₁₁N₃O₃, molecular weight 197.19 g/mol) features:
Table 1: Nomenclature and Descriptors of (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione
Nomenclature System | Identifier |
---|---|
IUPAC Name | (3S)-3-amino-7,9-diazaspiro[4.5]decane-6,8,10-trione |
Canonical SMILES | C1CC2(CC1N)C(=O)NC(=O)NC2=O |
Isomeric SMILES | C1CC2(C[C@H]1N)C(=O)NC(=O)NC2=O |
InChI Key | UUKXDTRXHNPFEM-BYPYZUCNSA-N |
Chemical Category | Chiral diazaspiro[4.5]decane trione |
The structural integrity arises from the perpendicular orientation of the rings at the spiro center, which minimizes steric clash and stabilizes the molecule through intramolecular hydrogen bonding. The presence of the amino group introduces a second stereocenter, but only the (S)-enantiomer is biologically relevant in cereblon binding contexts [8]. X-ray crystallography of analogous spirocyclic glutarimides reveals that the cyclic imide adopts a planar conformation, while the cyclohexane ring exists in a chair configuration, positioning the amino group equatorially for optimal target engagement [3].
Chiral diazaspiro[4.5]decane derivatives demonstrate exceptional promise in modulating protein-protein interactions (PPIs), particularly within the ubiquitin-proteasome system. The (S)-2-amino variant exhibits:
Table 2: Comparative Bioactivity of Diazaspiro[4.5]decane Derivatives
Derivative | Molecular Target | Reported Activity | Chirality Dependence |
---|---|---|---|
(S)-2-Amino-6,8,10-trione | Cereblon E3 ligase | High-affinity binding (Kᵢ ~3-4 μM) | (S)-enantiomer specific |
Spiro-isoxazole glutarimide | CRBN | Kᵢ = 3.6–3.8 μM [3] | Racemic mixture active |
Classical IMiDs (e.g., lenalidomide) | CRBN | Kᵢ = 100–500 μM | None |
Synthetic accessibility enhances therapeutic utility. The (S)-enantiomer can be synthesized via asymmetric cyclization or chiral resolution, with yields optimized through catalyst selection (e.g., palladium-catalyzed amidation) and solvent control [3]. Modifications at C2 (amino group acylation) or N7/N9 (imide nitrogen alkylation) generate derivatives with altered lipophilicity (logP) and solubility, enabling blood-brain barrier penetration for CNS applications .
The evolution of cereblon modulators originated with the serendipitous discovery of thalidomide’s teratogenicity and anti-myeloma activity. Thalidomide and its derivatives (lenalidomide, pomalidomide)—termed Immunomodulatory Drugs (IMiDs)—were later found to bind CRBN, redirecting its ubiquitin ligase activity toward neosubstrates like IKZF1/3 and CK1α [4] [8]. However, classical IMiDs suffer from limitations:
Spirocyclic modulators emerged as patent-free alternatives with novel binding modes. Early spiro-glutarimide prototypes (e.g., EVT-12036014) demonstrated that the spiro fusion alters the exit vector orientation of the glutarimide ring within CRBN’s "tri-tryptophan pocket" (Trp380/386/400). Unlike planar IMiDs, spiro derivatives project substituents perpendicularly to the imide plane, enabling interactions with auxiliary hydrophobic clefts in CRBN [3].
Key milestones include:
Table 3: Evolution of Key Spirocyclic Cereblon Modulators
Generation | Representative Compound | Structural Innovation | CRBN Affinity |
---|---|---|---|
1st (IMiDs) | Lenalidomide | Planar glutarimide | ~200 μM |
2nd (Spiro) | Spiro-isoxazole glutarimide (8a) | Spiro-fused isoxazole-imide | 3.6 μM |
3rd (Chiral) | (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione | Chiral amino spirocyclic trione | Under investigation |
Current research focuses on rational design of chiral spirocyclic degraders to minimize off-target degradation while maximizing proteasomal efficiency. The (S)-2-amino variant exemplifies this strategy, with its intrinsic chirality enabling enantioselective substrate recruitment [8].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2